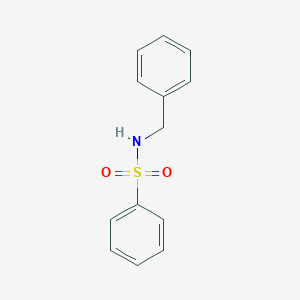

N-Benzylbenzenesulfonamide

Descripción

Significance of the Sulfonamide Moiety in Contemporary Chemical Research

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, a status it has maintained since the discovery of prontosil (B91393) in the 1930s. derpharmachemica.com Its enduring significance stems from a combination of favorable chemical and biological properties. The sulfonamide moiety is considered a "molecular chimera" because it can form strong hydrogen bonds and engage in interactions within the less polar environments of protein active sites. uef.fi This dual-interaction capability makes it a highly effective pharmacophore for designing enzyme inhibitors and receptor antagonists. derpharmachemica.com

In contemporary research, the sulfonamide group is a key building block in the development of a wide array of therapeutic agents beyond its original antibacterial role. pisrt.org These include treatments for a variety of conditions, with research exploring their potential as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. pisrt.orgnih.govevitachem.com The adaptability of the sulfonamide core allows for straightforward chemical modifications, where even minor structural changes can lead to significant improvements in the biological activity and selectivity of a drug candidate. uef.fi This synthetic tractability, coupled with its proven track record in established pharmaceuticals, ensures that the sulfonamide moiety remains a privileged scaffold in the quest for novel therapeutics. derpharmachemica.com

Historical Context of N-Benzylbenzenesulfonamide in Organic Synthesis and Medicinal Chemistry

Following the initial wave of research into sulfonamide antibiotics, the this compound scaffold began to appear in more diverse chemical applications. Early synthetic work often involved the straightforward and reliable Schotten-Baumann reaction, where benzenesulfonyl chloride is reacted with benzylamine (B48309). researchgate.net This fundamental transformation provided a basis for the preparation of a wide range of N-substituted sulfonamides.

In the realm of organic synthesis, this compound has been utilized as a ligand in catalysis. For instance, it was found that a mixture containing copper(I) cyanide and this compound could effectively catalyze the 1,4-conjugate addition of organozinc reagents to α,β-unsaturated ketones. oup.com This application highlighted the compound's utility in facilitating the formation of carbon-carbon bonds, a fundamental process in constructing more complex organic molecules.

From a medicinal chemistry perspective, early investigations into this compound derivatives explored their potential beyond antimicrobial activity. Research in the 1980s, for example, examined the herbicidal properties of related structures like N-(2,3-epoxypropyl)benzenesulfonamide derivatives, demonstrating that the core structure could be adapted for agrochemical purposes. These early explorations into catalysis and bioactivity laid the groundwork for the more targeted and diverse research landscape seen today.

Current Research Landscape and Emerging Directions for this compound

The this compound scaffold is at the center of several cutting-edge research areas, primarily driven by its potential in medicinal chemistry and the development of novel synthetic methods.

Medicinal Chemistry Applications:

A significant focus of current research is the development of this compound derivatives as inhibitors of key enzymes implicated in human diseases. One prominent target is γ-secretase , an enzyme involved in the production of amyloid-β peptides, which are linked to the pathology of Alzheimer's disease. nsf.govnih.gov Studies have shown that compounds incorporating the this compound moiety can effectively inhibit this enzyme, with some derivatives demonstrating low micromolar IC₅₀ values. nsf.govvulcanchem.com

Another critical area of investigation is the inhibition of the Kv1.3 potassium channel . google.comgoogle.com This ion channel plays a crucial role in the activation of T-lymphocytes and is a validated target for treating autoimmune diseases. google.com N-benzyl-N-arylsulfonamide derivatives have been designed and synthesized as selective inhibitors of Kv1.3, showing promise for the development of new immunomodulatory therapies. google.comgoogle.comnih.gov

Furthermore, the this compound framework is being explored for its anticancer potential . nih.govevitachem.com Research has identified derivatives that exhibit cytotoxicity against various cancer cell lines. nih.gov For example, some N-benzylic sulfonamides derived from an indole (B1671886) scaffold have shown high potency, surpassing that of known anticancer agents in preclinical studies.

Innovations in Organic Synthesis:

Concurrent with its therapeutic applications, there is ongoing research into more efficient and environmentally benign methods for synthesizing this compound and its derivatives. A notable advancement is the use of manganese catalysts for the N-alkylation of sulfonamides with alcohols. acs.orgnih.gov These methods, often employing "borrowing hydrogen" or dehydrative coupling strategies, offer a greener alternative to traditional alkylation techniques by using readily available alcohols as alkylating agents and producing water as the primary byproduct. acs.orgorganic-chemistry.orgacs.org

The versatility of the this compound core structure, combined with these expanding applications and synthetic innovations, positions it as a compound of enduring interest with significant potential for future discoveries in both medicine and chemistry.

Research Data on this compound Derivatives

The following tables summarize key findings from recent research on this compound derivatives in various applications.

Table 1: γ-Secretase Inhibition by this compound Analogs This table presents the inhibitory activity of selected this compound derivatives against the γ-secretase enzyme, a key target in Alzheimer's disease research.

| Compound Derivative | Biological Activity/Finding | Reference(s) |

| N-Benzyl-4-(4-methylbenzenesulfonamido)butanamide | Dose-dependent inhibition of recombinant γ-secretase with an IC₅₀ of 2.38 µM. | vulcanchem.com |

| (R)-2-[(4-chlorobenzensulfonyl)-(4-methoxybenzyl)amino]-2-hexanolactam | Reported to exhibit inhibitory activity against γ-secretase. | nsf.gov |

| (R)-2-[(4-chlorobenzensulfonyl)-(4-methoxybenzyl)amino]-4-methylpentanoic acid amide | Also identified as an inhibitor of γ-secretase. | nsf.gov |

| General N-benzylbenzenesulfonamides | The scaffold is recognized for its potential in reducing amyloid-β peptide levels through γ-secretase inhibition. |

Table 2: Activity of this compound Derivatives as Kv1.3 Channel Inhibitors This table highlights the development of this compound derivatives as inhibitors of the Kv1.3 potassium channel for potential application in autoimmune diseases.

| Compound Derivative | Biological Activity/Finding | Reference(s) |

| N-benzyl-N-arylsulfonamide derivatives | Shown to specifically bind to and inhibit the Kv1.3 potassium channel. | google.comgoogle.com |

| Benzamide-derived Kv1.3 inhibitors | Structure-activity relationship studies identified trans-isomers in a carbamate (B1207046) series with IC₅₀ values as low as 122 nM. | nih.gov |

Table 3: Advances in the Synthesis of this compound This table outlines modern catalytic methods developed for the synthesis of this compound, emphasizing greener and more efficient approaches.

| Catalytic System | Reaction Type | Key Advantages | Reference(s) |

| Manganese Dioxide (MnO₂) | Dehydrative N-alkylation with benzyl (B1604629) alcohol | Solvent-free, operates under air, avoids noble metals, high yield (up to 96%). | organic-chemistry.orgacs.org |

| Mn(I) PNP Pincer Precatalyst | N-alkylation via "borrowing hydrogen" | Employs a well-defined, bench-stable catalyst; broad substrate scope for aryl and alkyl sulfonamides. | acs.orgnih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-benzylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTPAOVVVLZLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232531 | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-18-3 | |

| Record name | N-(Phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 837-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N Benzylbenzenesulfonamide and Its Derivatives

Classical Synthetic Routes to N-Benzylbenzenesulfonamide

Traditional methods for synthesizing this compound primarily involve the formation of the sulfonamide bond through the reaction of an amine with a sulfonyl chloride or the alkylation of a pre-formed sulfonamide.

Sulfonylation Reactions of Amines with Benzenesulfonyl Chlorides

The most direct and widely employed method for the synthesis of this compound is the reaction of benzylamine (B48309) with benzenesulfonyl chloride. This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A common procedure involves dissolving the amine in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then adding the benzenesulfonyl chloride. An aqueous solution of a base, like potassium carbonate, is often used. nsf.gov The reaction mixture is typically stirred at room temperature for an extended period, for example 24 hours, to ensure complete reaction. nsf.gov

The synthesis of N-benzylidene-4-methylbenzenesulfonamide, a related derivative, follows a similar principle, involving the condensation of benzaldehyde (B42025) and p-toluenesulfonamide. vulcanchem.com This reaction can be catalyzed by various acids, including Lewis acids like boron trifluoride (BF₃) and Brønsted acids such as p-toluenesulfonic acid. vulcanchem.com

Benzylation of Sulfonamides

An alternative classical approach involves the benzylation of a pre-formed sulfonamide, such as benzenesulfonamide (B165840). This method relies on the nucleophilic character of the sulfonamide nitrogen. However, since sulfonamides are weakly nucleophilic, this reaction often requires conditions that favor an SN1-type mechanism. nsf.govresearchgate.net

A typical procedure involves reacting the sulfonamide with a benzyl (B1604629) halide, such as benzyl bromide, in a suitable solvent like tetrahydrofuran. nsf.gov The use of a base, for instance, sodium hydroxide, is necessary to deprotonate the sulfonamide, thereby increasing its nucleophilicity. nsf.gov The reaction likely proceeds through the formation of a stable benzylic carbocation, which is then attacked by the sulfonamide anion. nsf.govresearchgate.net

Table 1: Comparison of Classical Synthetic Routes

| Route | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sulfonylation of Amines | Benzylamine, Benzenesulfonyl Chloride | Base (e.g., K₂CO₃), THF, Room Temperature | Direct, High Yield | Generates HCl byproduct |

| Benzylation of Sulfonamides | Benzenesulfonamide, Benzyl Bromide | Base (e.g., NaOH), THF, Room Temperature | Utilizes readily available starting materials | Sulfonamides are weak nucleophiles, may require forcing conditions |

Multi-step Synthetic Approaches

In some instances, the synthesis of this compound derivatives is achieved through multi-step reaction sequences. These approaches offer the flexibility to introduce various substituents on both the benzyl and the benzenesulfonyl moieties. For example, a two-step process can be employed where a primary amine is first reacted with a substituted benzenesulfonyl chloride to form a sulfonamide, which is then subsequently benzylated. nsf.govresearchgate.net This approach allows for the synthesis of a diverse library of this compound derivatives.

One documented multi-step synthesis involves the protection of an aniline (B41778) derivative, followed by reaction with a sulfonic acid to generate a sulfonyl chloride intermediate. This intermediate is then reacted with an amine to form a sulfonamide, which undergoes further transformations, including reduction and condensation, to yield the final product. nih.gov Another example involves the synthesis of N-benzyl-N-(3-cyano-4-(4-oxopiperazin-1-yl)phenyl)benzenesulfonamide through a series of steps including reductive amination and sulfonamidation. google.com

Advanced Catalytic Strategies for this compound Synthesis

To overcome some of the limitations of classical methods, such as the use of stoichiometric reagents and the generation of byproducts, advanced catalytic strategies have been developed. These methods often offer higher efficiency, atom economy, and milder reaction conditions.

Transition Metal-Catalyzed N-Alkylation of Sulfonamides with Alcohols

A significant advancement in the synthesis of N-alkylated sulfonamides is the use of transition metal catalysts to facilitate the N-alkylation of sulfonamides with alcohols, a process often referred to as the "borrowing hydrogen" method. ionike.comresearchgate.net This environmentally benign approach uses alcohols as alkylating agents, with water being the only byproduct. ionike.comwiley.com

Various transition metals, including iridium, manganese, and iron, have been shown to be effective catalysts for this transformation. ionike.comwiley.comacs.org For instance, an iridium N-heterocyclic carbene-phosphine complex has been reported to efficiently catalyze the mono-N-alkylation of sulfonamides with a wide range of alcohols, including benzyl alcohol, in high yields. wiley.com The reaction typically proceeds via an oxidation-condensation-hydrogenation sequence where the catalyst first dehydrogenates the alcohol to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine intermediate. acs.org This intermediate is subsequently reduced by the metal hydride species to afford the N-alkylated sulfonamide. acs.org

An iron(II) chloride/potassium carbonate system has also been developed for the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com Similarly, a manganese(I) PNP pincer complex has been demonstrated to be an efficient catalyst for the N-alkylation of a diverse array of aryl and alkyl sulfonamides with benzylic and aliphatic alcohols. acs.org

Table 2: Transition Metal-Catalyzed N-Alkylation of Benzenesulfonamide with Benzyl Alcohol

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir-NHC-Phosphine | Cs₂CO₃ | Toluene | 120 | 93 | wiley.com |

| FeCl₂ | K₂CO₃ | - | 135 | >90 | ionike.com |

| Mn(I) PNP Pincer | K₂CO₃ | Xylenes | 150 | 93 | acs.org |

Nickel-Catalyzed Hydroaminoalkylation of Alkynes with N-Sulfonyl Amines for Allylic Amine Formation

A novel approach for the synthesis of allylic amines, which are structurally related to this compound, involves the nickel-catalyzed hydroaminoalkylation of alkynes with N-sulfonyl amines. researchgate.netresearchgate.netnih.gov This method provides a direct and atom-economical route to these valuable building blocks. researchgate.net

The reaction typically employs a nickel catalyst in combination with specific ligands, such as a combination of an N-heterocyclic carbene (IPr) and tricyclohexylphosphine (B42057) (PCy₃), to achieve high yields and selectivity. researchgate.netresearchgate.net The choice of the N-protecting group on the sulfonamide has been found to be crucial, with the 2,4,6-triisopropylbenzenesulfonyl (TPS) group often proving superior. researchgate.net The reaction proceeds under relatively mild conditions, for example at 80 °C, and tolerates a good range of both amine and alkyne substrates. researchgate.net While this method directly produces allylic amines, it represents a significant advancement in C-N bond formation that could potentially be adapted for the synthesis of this compound derivatives.

Mechanistic Investigations of this compound Formation

Understanding the precise mechanisms of this compound formation is crucial for optimizing reaction conditions and expanding the synthetic utility of this important structural motif. Researchers have investigated various pathways, including ionic and radical-based approaches, often supported by advanced computational studies.

The benzylation of primary sulfonamides to form this compound derivatives can proceed through a nucleophilic substitution reaction. Due to the electron-withdrawing nature of the sulfonyl group, the sulfonamide nitrogen is a weak nucleophile. Consequently, reaction conditions that favor a unimolecular nucleophilic substitution (SN1)-like mechanism are often employed. nsf.gov

This mechanism involves the initial formation of a highly stable benzylic carbocation from a suitable precursor, such as benzyl bromide. nsf.govvulcanchem.com The stability of this carbocation is enhanced by resonance delocalization of the positive charge around the benzene (B151609) ring. Once formed, this electrophilic intermediate readily reacts with the weakly nucleophilic sulfonamide. The final step involves a proton transfer to yield the N-benzylated sulfonamide product. nsf.gov This SN1-like pathway is particularly effective for generating substituted N-benzylbenzenesulfonamides. nsf.govvulcanchem.com

Table 1: Key Features of the Proposed SN1-like Benzylation Mechanism

| Feature | Description | Source |

| Reactants | Primary Sulfonamide (weak nucleophile), Benzyl Halide (e.g., Benzyl Bromide) | nsf.govvulcanchem.com |

| Key Intermediate | Stable Benzylic Carbocation | nsf.govvulcanchem.com |

| Mechanism Step 1 | Formation of the benzylic carbocation from the benzyl halide. | nsf.gov |

| Mechanism Step 2 | Nucleophilic attack by the sulfonamide nitrogen on the carbocation. | nsf.gov |

| Mechanism Step 3 | Proton transfer to form the final this compound product. | nsf.gov |

| Reaction Conditions | Conditions that support the formation of a stable carbocation. | nsf.gov |

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that have proven valuable in the construction of carbon-nitrogen bonds. acs.orgnih.gov Sulfonamides can serve as effective precursors for generating these radicals. acs.orgnih.gov Modern methods for generating NCRs from sulfonamides often avoid toxic initiators and instead utilize photoredox catalysis or single-electron transfer (SET) processes. acs.orgchinesechemsoc.org

One strategy involves the SET from a super-electron-donor (SED) to a sulfonamide, which results in the formation of an aminyl radical (R₂N•). acs.orgnih.gov These generated N-centered radicals can then participate in coupling reactions. acs.orgnih.gov For instance, radical clock and electron paramagnetic resonance (EPR) experiments have supported a radical coupling pathway between an N-centered radical and a C-centered 2-azaallyl radical to form amidines. acs.orgnih.gov

Furthermore, photoredox catalysis allows for the direct oxidation of inert N–H bonds in sulfonamides to the corresponding N-centered radicals through a process known as proton-coupled electron transfer (PCET). chinesechemsoc.org These oxidatively generated sulfonamidyl radicals are versatile intermediates for various transformations, including arene and alkene amidation. chinesechemsoc.org Mechanistic studies have provided substantial evidence for radical-chain propagation mechanisms in certain sulfonamide-guided reactions. nih.gov

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction pathways in the synthesis of this compound and related compounds. DFT calculations provide detailed insights into transition states, reaction intermediates, and energy barriers, which helps in elucidating and confirming proposed mechanisms. rsc.orgdiva-portal.org

For example, DFT studies have been employed to understand the catalytic cycle of N-alkylation of sulfonamides with alcohols, a process known as the "borrowing hydrogen" methodology. rsc.org In one such study, calculations elucidated the mechanism of a 1,10-phenanthroline-based porous organic polymer catalyst. The study identified the hydride shift from the alcohol to the catalyst and then to the imine intermediate as key steps, calculating the energy barriers for each. The rate-determining step was identified, and harmonic frequency calculations were used to confirm the nature of the transition state structures. rsc.org

DFT has also been used to investigate the 1,4-addition of diorganozinc reagents to α,β-unsaturated ketones catalyzed by a copper(I)-sulfonamide system, where this compound can be a component. oup.comacs.org These computational studies help to rationalize the exceptional activity of the catalytic system by identifying the rate-determining step, which was found to be the transmetalation involving a zinc-enone complex. acs.org

Table 2: Application of DFT in Elucidating Reaction Mechanisms

| Reaction Studied | DFT Method/Focus | Key Findings | Source |

| N-Alkylation of Sulfonamide (Borrowing Hydrogen) | DFT-D3 for dispersion interactions, Harmonic frequency calculations | Elucidated the multi-step catalytic cycle, identified the hydride shift as a key step with a calculated energy barrier of 13.78 kcal/mol, and confirmed transition state structures. | rsc.org |

| Copper-Catalyzed 1,4-Addition of Dialkylzinc | ωB97X-D/SRSC | Identified the rate-determining step as the transmetalation of a ZnEt₂(enone)₂ complex, explaining the high catalytic activity. | acs.org |

| Iridium-Catalyzed Alkylation of Amines | DFT Calculations | Used to determine whether an inner-sphere or outer-sphere mechanism is more likely for the catalytic cycle. | diva-portal.org |

One-Pot Synthetic Protocols for this compound Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot protocols for the synthesis of this compound derivatives have been developed.

Researchers have noted that the similarity between the two main steps in the synthesis of N-benzyl-4-methylbenzenesulfonamides—sulfonylation of a primary amine followed by benzylation—lends itself to the development of a one-pot procedure directly from 4-methylbenzenesulfonyl chloride. nsf.govresearchgate.net This approach streamlines the synthesis process significantly. researchgate.net

Another example involves the one-pot synthesis of N-heterocycles starting from N-(arylsulfonyl)benzylamines. In this procedure, the N-(arylsulfonyl)benzylamine is first oxidized to the corresponding N-arylsulfonylimine using potassium persulfate (K₂S₂O₈). Without isolation, an ortho-substituted aniline is then added to the reaction mixture, leading to the formation of a new N-heterocycle in a single pot. beilstein-journals.org Such protocols are highly valuable for rapidly generating libraries of complex molecules for further study.

Table 3: Examples of One-Pot Synthetic Protocols

| Starting Materials | Reagents/Conditions | Product Type | Source |

| 4-Methylbenzenesulfonyl chloride, primary amine, benzylating agent | Sequential addition in a single pot | N-Benzyl-4-methylbenzenesulfonamides | nsf.govresearchgate.net |

| N-(Arylsulfonyl)benzylamines, ortho-substituted anilines | 1. K₂S₂O₈, Pyridine, MeCN, 80°C; 2. Addition of aniline | N-Heterocycles | beilstein-journals.org |

Derivatization and Functionalization Strategies for N Benzylbenzenesulfonamide Scaffolds

Modification of the Benzene (B151609) Ring of the Benzenesulfonamide (B165840) Moiety

Halogenation of the benzenesulfonamide ring provides a crucial handle for further functionalization through transition-metal-catalyzed cross-coupling reactions. The introduction of bromine or chlorine atoms creates reactive sites for forming new carbon-carbon bonds. For instance, 2-bromobenzenesulfonyl chloride can be reacted with a benzylamine (B48309) to produce N-benzyl-2-bromobenzenesulfonamide. The bromine atom in this structure serves as an ideal coupling partner for reactions like the Suzuki–Miyaura cross-coupling.

The Suzuki–Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful tool for creating biaryl systems. nih.gov In this context, a halogenated N-benzylbenzenesulfonamide can be reacted with various arylboronic acids or their derivatives in the presence of a palladium catalyst and a base to yield complex biaryl sulfonamides. mdpi-res.comnih.gov Microwave-assisted protocols have been developed to accelerate these transformations, allowing for the efficient coupling of benzylic halides with boronic acids using catalysts like Pd(OAc)₂ with a JohnPhos ligand. nih.gov This methodology is not limited to simple arylboronic acids; heteroarylboronic acids can also be successfully coupled, significantly expanding the diversity of accessible structures. nih.govnih.gov

A related strategy involves an intramolecular palladium-catalyzed C-H arylation, where a domino reaction starting from an N-alkylbenzenesulfonamide and a 2-bromobenzyl bromide first proceeds via N-benzylation, followed by an intramolecular cyclization to form biaryls fused to a seven-membered sultam. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Benzylic Halides

| Halide Partner | Boron Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl (B1604629) Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | THF/H₂O, 77 °C | Good | nih.gov |

| Heteroaryl Benzylic Bromide | 3-Methoxybenzeneboronic Acid | Pd(OAc)₂ / JohnPhos / K₂CO₃ | DMF, Microwave | Moderate to Good | nih.gov |

| Benzyl Carbonates | Arylboronic Acids | [Pd]-DPPPent / K₂CO₃ | DMF | Not specified | nih.gov |

EDGs, such as methoxy (B1213986) (-OMe) or methyl (-Me) groups, increase the electron density of the aromatic ring and can enhance the nucleophilicity of the sulfonamide nitrogen. acs.org Conversely, EWGs like trifluoromethyl (-CF₃), nitro (-NO₂), or cyano (-CN) groups decrease the electron density of the ring. vulcanchem.comacs.org The presence of strong EWGs can render the sulfonamide less nucleophilic, sometimes requiring harsher reaction conditions for subsequent transformations like N-alkylation. For example, the N-alkylation of 4-(trifluoromethyl)benzenesulfonamide (B1329364) may require using the corresponding alcohol as a solvent to achieve good yields, whereas sulfonamides with EDGs react readily under standard conditions. acs.org The strategic placement of these groups is essential for tuning the chemical behavior of the this compound scaffold. vulcanchem.com

Table 2: Influence of Substituents on Benzenesulfonamide Reactivity

| Substituent (Position) | Classification | Effect on Reactivity | Reference |

|---|---|---|---|

| 4-OMe | Electron-Donating (EDG) | Readily accommodated in N-alkylation reactions. | acs.org |

| 4-Me | Electron-Donating (EDG) | Generally well-tolerated in coupling reactions. | acs.org |

| 4-CF₃ | Electron-Withdrawing (EWG) | Decreases nucleophilicity; may require modified reaction conditions. | acs.org |

| 4-NO₂ | Electron-Withdrawing (EWG) | May inhibit N-alkylation under certain catalytic conditions. | acs.orgnih.gov |

| 4-CN | Electron-Withdrawing (EWG) | May inhibit N-alkylation under certain catalytic conditions. | acs.org |

| 4-Br | Electron-Withdrawing (EWG) | Tolerated in N-alkylation, providing a handle for further coupling. | acs.org |

Substitution and Functionalization at the N-Benzyl Moiety

The N-benzyl group provides a secondary site for derivatization, either at the benzylic carbon or on its aromatic ring. These modifications introduce additional structural diversity and functionality.

Direct functionalization of the benzyl ring of the this compound scaffold can be achieved through palladium-catalyzed C-H activation. nih.gov Research has demonstrated that meta-C–H arylation and alkylation of the benzyl group are possible using a Pd(II)/isoquinoline catalyst system. This protocol utilizes a transient mediator, such as 2-carbomethoxynorbornene, to direct the functionalization to the meta position of the benzyl ring. nih.gov

This method shows broad substrate scope and good functional group tolerance. nih.gov A variety of aryl iodides, bearing functional groups like methoxy, trifluoromethyl, fluoro, chloro, and nitro, can be successfully coupled to the benzyl ring. nih.gov Similarly, alkyl iodides can be used as coupling partners to introduce alkyl chains at the meta position. nih.gov This strategy offers a powerful route for elaborating the N-benzyl moiety, providing access to a novel class of meta-substituted styrene (B11656) precursors and other complex derivatives. nih.gov

Table 3: Palladium-Catalyzed Meta-C–H Functionalization of the Benzyl Moiety

| Coupling Partner | Functional Group on Partner | Resulting Product | Yield | Reference |

|---|---|---|---|---|

| Aryl Iodide | -Me, -Ph, -OMe, -OCF₃ | meta-Arylated Benzylsulfonamide | Moderate to Excellent | nih.gov |

| Aryl Iodide | -F, -Cl, -Br, -I | meta-Arylated Benzylsulfonamide | Moderate to Excellent | nih.gov |

| Aryl Iodide | -CF₃, -CO₂Me, -Ac, -NO₂ | meta-Arylated Benzylsulfonamide | Moderate to Excellent | nih.gov |

| Alkyl Iodide | Various Alkyl Groups | meta-Alkylated Benzylsulfonamide | Moderate to High | nih.gov |

The introduction of an epoxide functional group is a well-established strategy for creating chiral building blocks. For the this compound scaffold, this is typically achieved by first synthesizing an N-allyl-N-benzylbenzenesulfonamide intermediate. nsf.govresearchgate.net The synthesis involves the N-allylation of a primary sulfonamide, followed by benzylation. nsf.gov

The allyl group in this intermediate is then susceptible to epoxidation. Treatment with an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), converts the alkene into an epoxide. tandfonline.com This reaction can generate N-(2,3-epoxypropyl)-N-benzylbenzenesulfonamide derivatives. tandfonline.com The resulting epoxide is a versatile functional group that can be opened by various nucleophiles, providing a pathway to a wide range of chiral derivatives with defined stereochemistry. This approach has been particularly explored in the synthesis of compounds with potential herbicidal activity, where the epoxidation of the allyl group was found to dramatically influence biological efficacy. tandfonline.comtandfonline.com

Beyond epoxidation, the N-benzyl moiety can be functionalized with a variety of other groups to further diversify the scaffold.

Allyl Group: The introduction of an allyl group at the nitrogen atom, forming N-allyl-N-benzylbenzenesulfonamide, is a key first step for many subsequent transformations. nsf.govresearchgate.net This is typically accomplished by reacting this compound with an allyl halide, such as allyl bromide, in the presence of a base like sodium hydroxide. nsf.gov The resulting alkene functionality is valuable not only for epoxidation but also for other alkene chemistries like Heck coupling or metathesis. researchgate.net

Methylsulfonyl Group: The introduction of a methylsulfonyl (-SO₂Me) group onto the benzyl ring can significantly alter the polarity and hydrogen bonding capacity of the molecule. While direct C-H sulfonylation of the benzyl ring in this specific scaffold is less commonly documented, related transformations suggest its feasibility. For instance, the synthesis of N-(4-(methylsulfonyl)phenyl)acetamide demonstrates the incorporation of a methylsulfonyl group onto an N-substituted aromatic ring. tue.nl Such functionalization would likely proceed through electrophilic aromatic substitution or a metal-catalyzed cross-coupling approach on a pre-functionalized benzyl ring.

Diversification through Structural Analogues of this compound

The this compound scaffold serves as a versatile template for chemical modification. Diversification strategies focus on altering its constituent aromatic rings—the benzyl group and the benzenesulfonyl group—to modulate the molecule's properties. These modifications include the introduction of heterocyclic systems and the creation of conformationally restricted structures.

Exploration of Heterocyclic Analogs within the Benzyl and Sulfonamide Groups

Replacing the phenyl rings of the this compound core with heterocyclic systems is a common strategy to create structural analogues with novel properties. This approach can influence the molecule's electronic distribution, solubility, and ability to form hydrogen bonds.

A significant method for this diversification involves the synthesis of heteroaromatic N-benzyl sulfonamides directly from heteroaryl aldehyde reagents. rsc.org This is typically achieved through a two-step, one-pot process that begins with the formation of an intermediate N-sulfonyl imine, which is then reduced in situ under mild conditions to yield the final primary benzylic N-alkylsulfonamide. rsc.org This methodology allows for the regioselective incorporation of a sulfonamide unit onto various heteroarene scaffolds. rsc.org For instance, research has demonstrated the successful synthesis of N-benzylic sulfonamides derived from indole (B1671886) scaffolds. rsc.org

Further diversification has been achieved by incorporating other heterocyclic moieties. For example, derivatives have been synthesized where the benzyl group is replaced by a pyrimidin-4-ylmethyl or a pyridin-2-ylmethyl group. google.com Similarly, the benzenesulfonamide portion can be modified. A notable example involves the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives, which merge the structural features of both thiazole (B1198619) and sulfonamide groups within a single molecule. rsc.org The synthesis of these particular analogs involves reacting various substituted benzenesulfonyl chlorides with a thiazole-containing amine intermediate. rsc.org

The table below details examples of heterocyclic aldehydes that have been used as precursors for this compound analogs.

| Precursor Heteroaryl Aldehyde | Resulting Heterocyclic Analog | Key Finding |

| Indole-3-carboxaldehyde | N-(Indol-3-ylmethyl)benzenesulfonamide | A subset of these derivatives shows significant cytotoxicity against cancer cell lines. rsc.org |

| Pyridine-2-carboxaldehyde | N-(Pyridin-2-ylmethyl)benzenesulfonamide | Included in a patent for N-benzyl-N-arylsulfonamide derivatives. google.com |

| Pyrimidine-4-carboxaldehyde | N-(Pyrimidin-4-ylmethyl)benzenesulfonamide | Listed as a potential structural analog in synthetic chemistry patents. google.com |

| Thiophene-2-carboxaldehyde | N-(Thiophen-2-ylmethyl)benzenesulfonamide | Synthesized via reductive amination as part of broader studies on sulfonamide derivatives. |

Synthesis of Spatially Constrained this compound Derivatives

Inducing conformational rigidity in the this compound scaffold can lead to derivatives with enhanced binding affinity and selectivity for biological targets. This is achieved by creating cyclic structures or biaryl systems that limit the rotational freedom of the molecule.

One prominent strategy is the synthesis of sultams, which are cyclic sulfonamides. The intramolecular cyclization of this compound derivatives can lead to the formation of these constrained systems. For example, indole-fused benzosultams have been synthesized through a one-pot reaction involving Sonogashira coupling, hydroamination of an alkyne, and C–H arylation reactions. researchgate.net This method provides access to a variety of seven-membered benzosultams. researchgate.net Another approach to biaryl sultams involves the palladium-catalyzed C−H/N−H functionalization of N-alkoxy benzsulfonamides with arynes, which results in the formation of dibenzosultams. researchgate.net

The creation of biaryl bridges is another method to introduce spatial constraints. Such strategies have been applied to stabilize specific conformations in peptides. mdpi-res.com While not a direct cyclization of the parent scaffold, the synthesis of this compound derivatives containing reactive groups allows for their incorporation into larger molecules where they can form part of a rigid, cyclic structure. mdpi-res.com

A versatile precursor for creating more complex and potentially constrained derivatives is N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov This compound is synthesized via a two-step process where 4-methylbenzenesulfonyl chloride is first reacted with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov The allyl group provides a reactive handle for subsequent chemical transformations, such as ring-closing metathesis, to create cyclic structures.

The following table summarizes different strategies for creating spatially constrained this compound derivatives.

| Constraint Strategy | Synthetic Method | Resulting Derivative Class |

| Intramolecular Cyclization | One-pot Sonogashira coupling, hydroamination, C-H arylation | Indole-fused Benzosultams researchgate.net |

| C-H/N-H Functionalization | Palladium-catalyzed reaction with arynes | Dibenzosultams researchgate.net |

| Introduction of Reactive Groups | Benzylation of N-allyl-4-methylbenzenesulfonamide | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |

| Biaryl Bridge Formation | Suzuki-Miyaura cross-coupling | Biaryl-bridged cyclic peptides mdpi-res.com |

Spectroscopic and Structural Elucidation of N Benzylbenzenesulfonamide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy stands as a cornerstone in the structural analysis of N-Benzylbenzenesulfonamide, offering profound insights into its proton and carbon framework.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides a wealth of information through its characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom typically appear as a doublet at approximately 4.15 ppm, with a coupling constant (J) of 6.2 Hz, due to coupling with the neighboring amine proton. rsc.org The amine proton (-NH) itself is often observed as a triplet around 4.72 ppm. rsc.org

The aromatic protons of the benzyl (B1604629) and benzenesulfonyl rings resonate in the downfield region, generally between 7.18 and 7.89 ppm. rsc.org Specifically, the protons of the benzyl ring can be seen as a multiplet, while the protons on the benzenesulfonyl ring often present as distinct multiplets for the ortho, meta, and para positions. For instance, in one study, the aromatic protons were observed in the range of 7.18-7.29 ppm (5H, multiplet), 7.50-7.53 ppm (2H, multiplet), 7.57-7.61 ppm (1H, multiplet), and 7.87-7.89 ppm (2H, multiplet). rsc.org The integration of these signals confirms the number of protons in each chemical environment.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| -CH₂ | 4.15 | d | 6.2 | rsc.org |

| -NH | 4.72 | t | 5.6 | rsc.org |

| Aromatic-H | 7.18 - 7.89 | m | - | rsc.org |

Carbon-13 NMR (¹³C NMR) Investigations

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of this compound. The methylene carbon (-CH2-) typically resonates around 47.32 ppm. rsc.org The aromatic carbons exhibit signals in the downfield region, generally between 127 and 140 ppm. rsc.orgvulcanchem.com

Specific assignments from a study show carbon signals at 127.14, 127.89, 127.97, 128.73, 129.17, 132.74, 136.21, and 139.93 ppm. rsc.org These correspond to the various carbon environments within the two aromatic rings. The signals around 136-140 ppm are typically assigned to the ipso-carbons, those directly attached to the sulfonyl group and the benzyl group. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

| -CH₂ | 47.32 | rsc.org |

| Aromatic C | 127.14 | rsc.org |

| Aromatic C | 127.89 | rsc.org |

| Aromatic C | 127.97 | rsc.org |

| Aromatic C | 128.73 | rsc.org |

| Aromatic C | 129.17 | rsc.org |

| Aromatic C | 132.74 | rsc.org |

| Aromatic C (ipso) | 136.21 | rsc.org |

| Aromatic C (ipso) | 139.93 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the -NH proton and the -CH2 protons, confirming their scalar coupling. sdsu.eduwalisongo.ac.id It would also delineate the coupling relationships between the adjacent protons within the benzyl and benzenesulfonyl aromatic rings. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu In the case of this compound, it would show a cross-peak connecting the -CH2 proton signal to the -CH2 carbon signal, and similarly for each aromatic proton to its directly attached carbon. sdsu.eduwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu HMBC is crucial for establishing the connectivity across the entire molecule. sdsu.eduwalisongo.ac.id For instance, it would show correlations from the -CH2 protons to the ipso-carbon of the benzyl ring and to the carbons of the benzenesulfonyl ring through the nitrogen atom. It also helps to differentiate the signals of the two separate aromatic systems by showing correlations from the benzyl protons to the carbons within that ring, and from the benzenesulfonamide (B165840) protons to the carbons in their respective ring. walisongo.ac.id

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A significant band is observed for the N-H stretch, typically around 3201 cm⁻¹. semanticscholar.org The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are prominent and appear as strong bands in the regions of 1334 cm⁻¹ and 1160 cm⁻¹, respectively. semanticscholar.org The aromatic C=C stretching vibrations are observed around 1560 cm⁻¹. semanticscholar.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Interactive Data Table: FT-IR Characteristic Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| N-H | ~3201 | Stretching | semanticscholar.org |

| Aromatic C-H | >3000 | Stretching | researchgate.net |

| C=C (aromatic) | ~1560 | Stretching | semanticscholar.org |

| SO₂ | ~1334 | Asymmetric Stretching | semanticscholar.org |

| SO₂ | ~1160 | Symmetric Stretching | semanticscholar.org |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy offers complementary information to FT-IR. The symmetric vibrations of the benzene (B151609) rings are typically strong in the Raman spectrum. While specific Raman data for this compound is not extensively detailed in the provided context, general principles suggest that the S-N stretching and the various deformations of the aromatic rings would be observable.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can provide information about the orientation of a molecule on a metallic surface. koreascience.kr For a molecule like this compound, SERS could reveal how the molecule adsorbs onto a silver or gold nanoparticle surface. nih.gov Based on SERS selection rules, the enhancement of certain vibrational modes can indicate whether the molecule orients itself with the aromatic rings parallel or perpendicular to the surface, or if specific functional groups like the sulfonyl or amine groups are in close proximity to the surface. koreascience.krresearchgate.net For instance, if the molecule adsorbs via the π-system of the benzene rings, the ring breathing modes would be significantly enhanced. koreascience.kr

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) subjects the analyte to a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions that reveal its structural components.

For this compound, the molecular ion (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 247, corresponding to its molecular weight. chemicalbook.com The fragmentation pattern is dominated by cleavages around the central sulfonamide core. A key fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the benzyl cation (C₇H₇⁺), which rearranges to the highly stable tropylium (B1234903) ion at m/z 91. Another prominent cleavage occurs at the S-N bond, generating the benzylic fragment C₇H₈N⁺ at m/z 106, which constitutes the base peak in the spectrum. chemicalbook.com The benzenesulfonyl moiety also produces characteristic ions, including the phenyl cation (C₆H₅⁺) at m/z 77 and the benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141. chemicalbook.com These fragments are diagnostic for the N-benzyl and benzenesulfonyl groups within the molecule.

Table 1: Prominent EI-MS Fragmentation Ions of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Relative Intensity (%) |

|---|---|---|

| 247 | [C₁₃H₁₃NO₂S]⁺˙ (Molecular Ion) | Not specified as base |

| 141 | [C₆H₅SO₂]⁺ | 3.7 |

| 106 | [C₇H₈N]⁺ | 100.0 (Base Peak) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | 11.9 |

| 77 | [C₆H₅]⁺ | 28.5 |

Data sourced from ChemicalBook. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental formula of an ion, as each nuclide has a unique, non-integer mass. rsc.org For this compound (C₁₃H₁₃NO₂S), the exact mass can be calculated and compared to the experimentally determined value, serving as a powerful confirmation of its identity.

In an analysis using ESI-TOF (Electrospray Ionization - Time of Flight), the protonated molecule [M+H]⁺ is often observed. The calculated exact mass for the [M+H]⁺ ion of this compound, [C₁₃H₁₄NO₂S]⁺, is 248.0745. rsc.org Experimental data from one study reported a found value of 248.0842 for this ion. rsc.org The high resolution of the measurement confidently distinguishes the compound from other molecules with the same nominal mass but different elemental compositions. rsc.org

Table 2: HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₄NO₂S]⁺ | 248.0745 | 248.0842 |

Data sourced from a study on N-alkylation of sulfonamides. rsc.org

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. This technique is especially useful for characterizing molecules containing chromophores—groups of atoms responsible for light absorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its two aromatic rings, which act as the principal chromophores. The absorption of UV light promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). acs.org

For aromatic compounds like benzene, characteristic absorptions corresponding to π → π* transitions are typically observed. acs.org Benzene itself exhibits intense absorption bands around 180-200 nm and a weaker, structured band near 260 nm. acs.org In this compound, the presence of the benzenesulfonyl and benzyl groups attached to each other via the nitrogen atom influences these transitions. The sulfonamide group (-SO₂NH-) can act as an auxochrome, a group that modifies the absorption of a chromophore. While a specific, published UV-Vis spectrum for this compound is not detailed in the provided search results, analysis of similar structures, such as substituted benzenesulfonamides, suggests an absorption maximum (λmax) in the region of 270 nm. The spectrum is expected to show complex absorption bands characteristic of substituted benzene rings, likely appearing between 220 nm and 280 nm.

Computational Chemistry and Theoretical Studies on N Benzylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods have been applied to N-Benzylbenzenesulfonamide to predict its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways. DFT calculations have been employed to map out reaction mechanisms, determine the geometries and energies of reactants, transition states, and products, and thereby calculate activation energies for reactions involving this compound.

Theoretical studies have provided insights into various electronic and structural properties of the molecule.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 46.17 Ų |

| LogP | 2.1651 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

This data is generated by computational models and provides estimates of the molecule's properties.

DFT has been specifically used to shed light on the elementary steps of catalytic reactions. For instance, in studies of nickel-catalyzed reactions, DFT calculations were performed on model systems involving this compound to understand the energetics of the catalytic cycle nih.govchemrxiv.org. These calculations are crucial for rationalizing experimental observations, such as kinetic isotope effects, and for supporting proposed reaction mechanisms nih.gov. Similarly, theoretical investigations into the photochemistry of related sulfonamides have used DFT and Time-Dependent DFT (TD-DFT) to explore excited states and the mechanism of N–S bond cleavage researchgate.net.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions for molecular properties. These methods are often used to benchmark results from less computationally expensive methods like DFT.

While the broader literature on organometallic reaction mechanisms frequently mentions the use of high-level ab initio calculations to study conformational preferences and reaction energies, specific studies dedicated to high-accuracy predictions on the isolated this compound molecule are not prominent researchgate.netfree.fr. Such studies would be valuable for establishing a definitive benchmark for its geometric parameters, vibrational frequencies, and electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its chemical behavior, particularly its ability to interact with catalysts or biological receptors.

This compound possesses considerable conformational flexibility due to the presence of several rotatable single bonds, as indicated by computational property models. Conformational analysis aims to identify the low-energy arrangements of the atoms, which represent the most populated shapes of the molecule.

This analysis is often carried out using molecular mechanics force fields, which provide a computationally efficient way to explore the potential energy surface of a molecule. These methods are used to quantify interactions and find energy-minimized conformations whiterose.ac.uk. For sulfonamide-based compounds, understanding the preferred conformations is critical, as the spatial arrangement of the phenyl and benzyl (B1604629) groups relative to the sulfonamide core dictates how the molecule can engage in intermolecular interactions acs.org.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. MD simulations can provide a detailed picture of how a molecule like this compound moves and interacts with its environment, such as different solvents or biological macromolecules, over time .

For related sulfonamide-containing molecules, MD simulations have been used to assess the stability of ligand-protein complexes and to understand how these molecules position themselves in heterogeneous environments like a water-lipid interface researchgate.netuef.fi. While specific MD studies focusing solely on the dynamics of this compound in various solvents are not extensively documented, these related studies highlight the utility of the technique for understanding its dynamic behavior and interactions in complex systems acs.org.

Theoretical Studies of Reaction Mechanisms and Transition States

A significant focus of computational work on this compound has been the elucidation of reaction mechanisms where it acts as a reactant or a ligand. DFT calculations have been paramount in identifying intermediates and transition states, providing a step-by-step energetic profile of the reaction pathway.

Nickel-Catalyzed C-H Alkenylation DFT calculations were performed to investigate the mechanism of the nickel-catalyzed C-H alkenylation of this compound with diphenylethyne chemrxiv.org. The study detailed the initial steps of the reaction, identifying key transition states and their associated activation energies nih.govchemrxiv.org.

The calculations revealed that an early step involves a ligand-to-ligand hydrogen transfer (LLHT) nih.govchemrxiv.org. This is followed by conformational changes and an intramolecular hydrogen transfer chemrxiv.org. The turnover-limiting transition state was predicted to be a hydrogen transfer step later in the catalytic cycle chemrxiv.org.

Table 2: Calculated Activation Gibbs Energies (ΔG‡) for Key Steps in the Ni-Catalyzed Alkenylation of this compound chemrxiv.org

| Transition State (TS) | Description | ΔG‡ (kcal/mol) |

|---|---|---|

| TS1 | Ligand-to-Ligand Hydrogen Transfer (LLHT) | 14.3 |

| TS2 | Intramolecular Hydrogen Transfer | 18.1 |

Light-Driven Reductive Cleavage of the N-S Bond Theoretical investigations have also been conducted on the photocatalytic reductive cleavage of sulfonamides. For this class of reaction, DFT calculations showed that the cleavage of the N–S bond proceeds via a proton-coupled electron transfer mechanism researchgate.net. The calculations identified a transition state characterized by an elongated N–S bond and a relatively low activation barrier, suggesting a rapid dissociation process researchgate.net.

Table 3: Calculated Activation Barrier for Photocatalytic N-S Bond Cleavage researchgate.net

| Process | Parameter | Value |

|---|

Role in Copper-Catalyzed Conjugate Additions this compound has been used as a ligand in copper-catalyzed 1,4-addition reactions of organozinc reagents to enones researchgate.netfree.fracs.orgdokumen.pub. Kinetic and theoretical studies of these systems suggest a complex mechanism where the catalyst, the organozinc reagent, and the enone form a complex in which the key alkyl transfer occurs. DFT studies on related systems have been used to support proposed Zimmerman-Traxler-type transition state models that explain the observed stereoselectivity acs.org.

Energy Profiles and Activation Barriers for Synthetic Pathways

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reaction mechanisms and energetics of synthetic pathways leading to this compound and related compounds. These theoretical investigations help in understanding the feasibility of a reaction by calculating the energy profiles and identifying the activation barriers associated with transition states.

The benzylation of primary amines derived from benzenesulfonamides is another synthetic route that has been examined, albeit more from a mechanistic standpoint than a detailed computational one. The reaction likely proceeds through an SN1-like mechanism, where the formation of a stable benzylic carbocation from benzyl bromide is a key step. This carbocation then readily reacts with the weakly nucleophilic sulfonamide, followed by a proton transfer to yield the final this compound product researchgate.netnsf.gov. While specific activation energies for this pathway are not extensively reported in computational literature, the stability of the benzylic carbocation intermediate suggests a relatively facile reaction under appropriate conditions.

Table 1: Calculated Activation Gibbs Energies for Ni-Catalyzed C-H Alkenylation of this compound

| Transition State | Description | Activation Gibbs Energy (kcal/mol) |

|---|---|---|

| TS1 | Ligand-to-Ligand Hydrogen Transfer | 14.3 |

| TS2 | Intramolecular Hydrogen Transfer | 18.1 |

| TS3 | Oxidative Cyclometallation | 23.7 |

| TS5 | Turnover-Limiting Hydrogen Transfer | 24.8 |

Elucidation of Catalytic Cycles

The elucidation of catalytic cycles through computational chemistry is pivotal for optimizing reaction conditions and designing more efficient catalysts. For the synthesis of N-substituted sulfonamides, various transition-metal-catalyzed cross-coupling reactions have been developed, and computational studies help in unraveling the intricate mechanisms of these catalytic processes.

In the context of the aforementioned Ni-catalyzed reaction involving this compound, a plausible catalytic cycle has been proposed based on DFT calculations and experimental results. The cycle begins with the nickel-catalyzed transfer hydrogenation of the alkyne with the sulfonamide, which generates a Z-stilbene and an imine intermediate. This imine, along with the alkyne and the nickel catalyst, then undergoes an oxidative cyclometallation to form a nickelacycle intermediate. This intermediate is subsequently protonated by another molecule of the sulfonamide, leading to the formation of the final product and regeneration of the active catalyst, thus completing the cycle.

Copper-catalyzed N-arylation of sulfonamides, another important synthetic methodology, has also been a subject of interest, although detailed computational studies specifically for this compound are less common. These reactions, often referred to as Chan-Evans-Lam cross-coupling reactions, typically involve the interaction of a sulfonamide with an arylboronic acid in the presence of a copper catalyst. The catalytic cycle is thought to involve the formation of a copper-sulfonamide complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the N-arylated sulfonamide. The precise nature of the intermediates and transition states in these cycles can be further clarified through detailed computational modeling.

Molecular Docking and Molecular Dynamics for Biological Interactions

Computational techniques such as molecular docking and molecular dynamics simulations are powerful tools for investigating the interactions of small molecules like this compound with biological macromolecules. These methods provide valuable insights at the atomic level, which can aid in the design of new therapeutic agents.

Ligand-Target Binding Predictions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA, to form a stable complex nih.gov. This technique is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding affinity and mode of interaction of potential drug candidates.

For benzenesulfonamide (B165840) derivatives, molecular docking studies have been conducted to explore their potential as anticancer agents and enzyme inhibitors nih.govrsc.org. For instance, in studies involving human carbonic anhydrase IX, a tumor-associated enzyme, benzenesulfonamide-based compounds have been docked into the active site to predict their inhibitory activity. These studies often reveal that the sulfonamide group interacts with the zinc ion in the enzyme's active site, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.

In the context of anticancer research, benzenesulfonamide derivatives have been docked against various protein targets. For example, docking studies with the receptor 4PYP have been used to analyze the binding energy of newly synthesized benzenesulfonamide compounds against human breast cancer (MCF-7) cells nih.gov. The results from such studies, including binding energies and inhibition constants, indicate the formation of stable complexes with high binding affinity nih.gov.

Molecular docking has also been employed to study the interaction of N-substituted benzenesulfonamides with DNA nih.gov. These studies have shown that the compounds can bind to the minor groove of DNA, with the sulfonamide oxygen atoms forming hydrogen bonds with nucleotides such as deoxyguanosine nih.gov.

Table 2: Representative Predicted Binding Affinities of Benzenesulfonamide Derivatives with Biological Targets

| Compound Type | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Benzenesulfonamide-based imine | FSdsDNA | Not specified, Kb = 3.10 × 104 M-1nih.gov |

| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | 4PYP (Breast Cancer Cell Line) | Favorable, specific values not provided in abstract nih.gov |

| Triazinyl-aminobenzenesulfonamide | Human Carbonic Anhydrase IX | Not specified, KI similar to acetazolamide (29.6 nM) nih.gov |

| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 |

Interaction Mechanisms with Biological Macromolecules

Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between a ligand and its biological target compared to the static view offered by molecular docking nih.gov. MD simulations can reveal the conformational changes that occur in both the ligand and the macromolecule upon binding, as well as provide a more accurate estimation of the binding free energy.

Biological Activities and Medicinal Chemistry Investigations of N Benzylbenzenesulfonamide

Anti-Inflammatory Effects and Related Biochemical Pathways

The N-benzylbenzenesulfonamide moiety has been incorporated into compounds designed to modulate inflammatory responses. Research suggests these compounds may exert their effects through various biochemical pathways. One proposed mechanism is the modulation of glucocorticoid receptors, which could lead to anti-inflammatory agents with greater selectivity and fewer side effects than traditional steroids. Another key area of investigation is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a haem-containing enzyme that plays a critical role in immune tolerance and inflammation. semanticscholar.org Secondary sulfonamides have been identified as inhibitors of IDO1, which is a significant target in cancer and chronic inflammation. semanticscholar.org Furthermore, specific derivatives have demonstrated tangible anti-inflammatory effects in preclinical models, such as reducing ear inflammation in rats with atopic dermatitis. google.com

Anticancer Research and Cytotoxicity Studies

The development of novel anticancer agents is a major focus of medicinal chemistry, and the this compound scaffold has been explored for its cytotoxic potential against various cancer cell lines. researchgate.net Studies have shown that certain derivatives can induce dose-dependent reductions in the viability of human cancer cells, including breast, lung, and pancreatic cancer cell lines. Some synthesized indolyl sulfonamides based on this structure have displayed greater potency against pancreatic cancer cell lines than existing anticancer agents like indisulam (B1684377) and ABT-751. researchgate.net

The anticancer and neuroprotective activities of this compound derivatives are often linked to their ability to inhibit specific enzymes.

γ-Secretase Inhibition: γ-secretase is a multi-protein enzyme complex implicated in the pathology of Alzheimer's disease due to its role in producing amyloid-β peptides. vulcanchem.com However, it is also a target in cancer research, particularly for its role in Notch signaling. Several this compound derivatives have been identified as potent inhibitors of γ-secretase. nih.gov For example, N-Benzyl-4-(4-methylbenzenesulfonamido)butanamide was found to inhibit γ-secretase in a dose-dependent manner. vulcanchem.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation. vulcanchem.comnih.gov The benzenesulfonamide (B165840) group is a classic zinc-binding group known to inhibit CAs. vulcanchem.comnih.gov Derivatives of this compound have been developed as highly potent and selective inhibitors of these tumor-associated CA isoforms. vulcanchem.comnih.gov

The table below provides inhibitory concentrations (IC₅₀ or Kᵢ) for selected this compound derivatives against these enzymatic targets.

| Compound/Derivative | Target Enzyme | Inhibition Value | Unit | Reference |

| N-Benzyl-4-(4-methylbenzenesulfonamido)butanamide | γ-Secretase | IC₅₀ = 2.38 | µM | vulcanchem.com |

| N-[4-(3-methyl vulcanchem.comtriazolo[3,4-b] nih.govthiadiazol-6-yl)benzyl]benzenesulfonamide | hCA IX | IC₅₀ = 8.2 | nM | vulcanchem.com |

| N-[4-(3-methyl vulcanchem.comtriazolo[3,4-b] nih.govthiadiazol-6-yl)benzyl]benzenesulfonamide | hCA XII | IC₅₀ = 12.7 | nM | vulcanchem.com |

| Benzenesulfonamide derivative 5a | hCA IX | Kᵢ = 134.8 | nM | nih.gov |

| Benzenesulfonamide derivative 12i | hCA IX | Kᵢ = 38.8 | nM | nih.gov |

Note: The table presents data for derivatives of the core this compound structure.

Evaluation against Various Mammalian Cell Lines

Derivatives of this compound have been a subject of interest in oncology research, with studies evaluating their cytotoxic effects on various cancer cell lines.

A library of 44 indolyl sulfonamides, which incorporate the N-benzyl sulfonamide moiety, was synthesized and tested against a panel of 7 pancreatic cancer cell lines and 9 non-pancreatic cancer cell lines. nih.gov The evaluation was conducted using a standard 48-hour compound exposure assay to determine cytotoxicity. nih.gov From this screening, four compounds emerged that showed sub-micromolar potency against PANC-1, a human pancreatic cancer cell line. nih.gov This investigation highlighted several compounds with selective in vitro activity towards pancreatic cancer, suggesting they warrant further development. nih.gov

In another study, a series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-proliferative activity. One compound, identified as BA-3b, proved to be particularly potent, with IC50 values ranging from 0.007 to 0.036 μM against seven different cancer cell lines. nih.gov It also showed efficacy against three drug-resistant cancer cell lines, indicating its potential as a promising anti-cancer agent. nih.gov

Further research into 1,3,4-thiadiazole (B1197879) derivatives containing a 1,4-benzodioxan moiety, a class of compounds that can be related to the broader sulfonamide group, identified a compound (2p) with significant antiproliferative activity against the HEPG2 human liver cancer cell line. researchgate.net Western blot analysis supported these findings, suggesting that compound 2p's potent inhibitory activity on Focal Adhesion Kinase (FAK) could make it a potential anticancer agent for liver cancer. researchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives against Mammalian Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Indolyl Sulfonamides | PANC-1 (Pancreatic) & other cancer lines | Four compounds displayed sub-micromolar potency against PANC-1 cells. | nih.gov |

| Benzenesulfonamides | 7 cancer cell lines & 3 drug-resistant lines | Compound BA-3b showed potent activity with IC50 values of 0.007-0.036 μM. | nih.gov |

| 1,3,4-Thiadiazole derivatives | HEPG2 (Liver) | Compound 2p demonstrated good antiproliferative activity. | researchgate.net |

Enzyme Inhibition Studies

The interaction of this compound derivatives with various enzymes has been a significant area of research, revealing potent inhibitory activities against several key targets.

Human carbonic anhydrases (hCAs) are a family of metalloenzymes involved in numerous physiological processes, and their dysregulation is linked to several diseases, including cancer and glaucoma. nih.govmdpi.com The sulfonamide group is a well-established zinc-binding group (ZBG) for hCA inhibitors. nih.gov

Studies on benzenesulfonamide-based inhibitors have focused on achieving isoform selectivity, particularly targeting tumor-associated isoforms hCA IX and XII while sparing the ubiquitous off-target isoforms hCA I and II. mdpi.comnih.gov A drug design strategy incorporating ureidoethylaminobenzyl tails into sulfonamides resulted in compounds with selective inhibitory profiles. semanticscholar.org For instance, derivatives with fluoro substitutions (compounds 18 and 19) effectively inhibited hCA IX with Kᵢ values of 30.1 nM and 20.3 nM, respectively. semanticscholar.org The second tumor-associated isoform, hCA XII, was also effectively inhibited by many compounds in this series, with the 4-bromo-2-hydroxyphenyl substituted derivative (compound 35) being the most potent inhibitor, showing a Kᵢ of 7.2 nM. semanticscholar.org

In another investigation of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, most compounds preferentially inhibited the off-target hCA II isoform. nih.gov However, one compound (EMAC10101a) showed some selectivity for hCA IX with a Kᵢ value of 108.8 nM. nih.gov Further research on saccharin-based secondary sulfonamides revealed that reductive ring-opening improved selectivity for cancer-related isoforms hCA IX and XII over off-target hCA I and II. uniroma1.it Inhibition constants (Kᵢ) against hCA IX ranged from 20 to 298 nM, and against hCA XII from 4.3 to 382 nM, with none of the compounds inhibiting hCA I and II at concentrations below 10 nM. uniroma1.it

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | hCA Isoform | Inhibition Constant (Kᵢ) | Key Finding | Reference |

|---|---|---|---|---|

| Benzylaminoethyureido-Tailed Benzenesulfonamides | hCA IX | 20.3 - 30.1 nM | Fluoro-substituted compounds were effective inhibitors. | semanticscholar.org |

| Benzylaminoethyureido-Tailed Benzenesulfonamides | hCA XII | 7.2 nM | 4-bromo-2-hydroxyphenyl derivative was the most potent. | semanticscholar.org |

| Dihydrothiazole Benzenesulfonamides | hCA IX | 108.8 nM | Compound EMAC10101a showed some selectivity for hCA IX. | nih.gov |

| Saccharin-based Secondary Sulfonamides | hCA IX | 20 - 298 nM | Showed improved selectivity over off-target isoforms. | uniroma1.it |

| Saccharin-based Secondary Sulfonamides | hCA XII | 4.3 - 382 nM | Showed improved selectivity over off-target isoforms. | uniroma1.it |

Beyond carbonic anhydrases, this compound derivatives have been evaluated as inhibitors of other enzymes relevant to conditions like diabetes and Alzheimer's disease.